1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine
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Overview
Description
“1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine” is a chemical compound with the empirical formula C18H29BN2O2 . It is a derivative of boronic acids and has a molecular weight of 316.25 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCN1CCN(CC1)Cc2ccc(cc2)B3OC(C)(C)C(C)(C)O3
. This indicates that the compound contains a piperidine ring with a methyl group and a phenyl ring attached. The phenyl ring is further substituted with a tetramethyl-dioxaborolane group .
Scientific Research Applications
Synthesis and Structure Analysis
Synthesis and Characterization : A study by Huang et al. (2021) explores the synthesis and characterization of compounds related to 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine. The compounds are synthesized through a three-step substitution reaction and are characterized using FTIR, NMR, and mass spectrometry. Additionally, single-crystal X-ray diffraction provides insight into their crystallographic and conformational structures (Huang et al., 2021).
Density Functional Theory (DFT) Studies : The molecular structures of similar compounds are calculated using DFT, and the results are compared with X-ray diffraction values. This study aids in understanding the physicochemical properties and molecular electrostatic potential of these compounds (Wu et al., 2021).
Biological Activity
- Intermediate in Biologically Active Compounds : Kong et al. (2016) identify this compound as an important intermediate in the synthesis of biologically active compounds such as crizotinib. The research provides insights into the synthesis process and the confirmation of the structures by spectroscopic methods (Kong et al., 2016).
Chemical Properties and Synthesis
Vibrational Properties and DFT Studies : Wu et al. (2021) conducted a study focusing on the vibrational properties of similar compounds. This research includes DFT and TD-DFT calculations, contributing to the understanding of spectroscopic data and molecular behavior (Wu et al., 2021).
Synthesis of Derivatives : Spencer et al. (2002) describe the synthesis of derivatives, such as mercapto- and piperazino-methyl-phenylboronic acid, which are closely related to the chemical structure . These compounds demonstrate potential as serine protease inhibitors (Spencer et al., 2002).
Pharmacological Applications
- Antimycobacterial Activity : Kumar et al. (2008) report the synthesis and evaluation of spiro-piperidin-4-ones for in vitro and in vivo activity against Mycobacterium tuberculosis. This suggests potential pharmacological applications for compounds structurally similar to this compound (Kumar et al., 2008).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that similar compounds have been used as intermediates in the synthesis of biologically active compounds .
Mode of Action
It’s known that boronic acids and their derivatives, such as this compound, are often used in suzuki-miyaura cross-coupling reactions , which are widely used in organic synthesis for the formation of carbon-carbon bonds .
Biochemical Pathways
Similar compounds have been used in the synthesis of inhibitors of tgf-β1 and activin a signalling , suggesting that it may have a role in these pathways.
Result of Action
Given its use in the synthesis of biologically active compounds , it’s likely that its effects would depend on the specific context of its use.
Properties
IUPAC Name |
1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24BNO2/c1-11(2)12(3,4)16-13(15-11)10-6-8-14(5)9-7-10/h10H,6-9H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMLCYAZBMGOKQS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CCN(CC2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24BNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20672162 |
Source
|
Record name | 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20672162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1264198-72-2 |
Source
|
Record name | 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1264198-72-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20672162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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